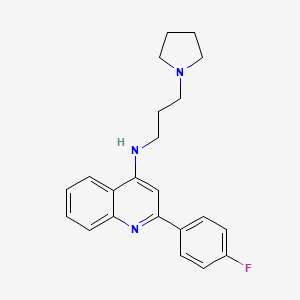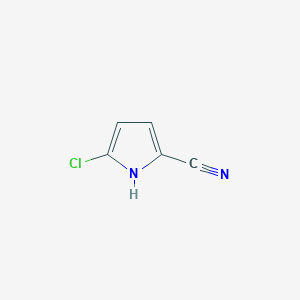![molecular formula C23H27N3 B12894460 2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine CAS No. 918970-07-7](/img/structure/B12894460.png)
2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Pyrrolidin-1-yl)propyl)-2-(m-tolyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Pyrrolidin-1-yl)propyl)-2-(m-tolyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-(m-tolyl)quinoline-4-carbaldehyde with 3-(pyrrolidin-1-yl)propylamine under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
N-(3-(Pyrrolidin-1-yl)propyl)-2-(m-tolyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets such as enzymes and receptors.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-(Pyrrolidin-1-yl)propyl)-2-(m-tolyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
2-(m-Tolyl)quinoline: A closely related compound with similar structural features.
Pyrrolidine: A common structural motif in many bioactive compounds.
Uniqueness
N-(3-(Pyrrolidin-1-yl)propyl)-2-(m-tolyl)quinolin-4-amine is unique due to the presence of both the quinoline and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
918970-07-7 |
|---|---|
分子式 |
C23H27N3 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-N-(3-pyrrolidin-1-ylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C23H27N3/c1-18-8-6-9-19(16-18)22-17-23(20-10-2-3-11-21(20)25-22)24-12-7-15-26-13-4-5-14-26/h2-3,6,8-11,16-17H,4-5,7,12-15H2,1H3,(H,24,25) |
InChI 键 |
GHEVAISADFBZFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)








![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)



![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
